REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][NH:8]2)=[CH:4][CH:3]=1.P(OC)(OC)(O[CH3:14])=O>C(Cl)Cl>[CH3:14][N:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([OH:1])[CH:10]=2)[CH2:6][CH2:7]1
|
Name
|
|
Quantity
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37.78 g
|
Type
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reactant
|
Smiles
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OC1=CC=C2CCNC2=C1
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Name
|
|
Quantity
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13.38 mL
|
Type
|
reactant
|
Smiles
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P(=O)(OC)(OC)OC
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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thermometer and condenser connected to a source of nitrogen
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Type
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CUSTOM
|
Details
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It was then placed in an oil bath
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Type
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TEMPERATURE
|
Details
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heating
|
Type
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CUSTOM
|
Details
|
The flask was removed periodically from the oil bath
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 150°
|
Type
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TEMPERATURE
|
Details
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The reaction was heated at 140°-150° for 2 hr
|
Duration
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2 h
|
Type
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WASH
|
Details
|
Thin layer chromatography on silica gel plates eluted with 50% Ethyl acetate/hexane or 4% methanol/methylene chloride
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Type
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ADDITION
|
Details
|
3 ml (3.59 g, 25.6 mmol) more of trimethyl phosphate was added
|
Type
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TEMPERATURE
|
Details
|
Heating
|
Type
|
WAIT
|
Details
|
was continued at 155° for 1.5 hr
|
Duration
|
1.5 h
|
Type
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TEMPERATURE
|
Details
|
to cool
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 100 ml of saturated sodium carbonate solution
|
Type
|
TEMPERATURE
|
Details
|
100 ml of methylene chloride with warming in portions
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
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WASH
|
Details
|
washed with 2×100 ml of methylene chloride
|
Type
|
WASH
|
Details
|
washed with 200 ml of half-saturated brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to leave 28.6 g (67%) of dark tar
|
Type
|
FILTRATION
|
Details
|
filtered through 300 ml of silica gel in methylene chloride
|
Type
|
CUSTOM
|
Details
|
A total of 800 ml of methylene chloride eluate and then 400 ml of ethyl acetate was collected
|
Type
|
CONCENTRATION
|
Details
|
Concentration and collection of the residue from hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC2=CC=C(C=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.29 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 107.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |